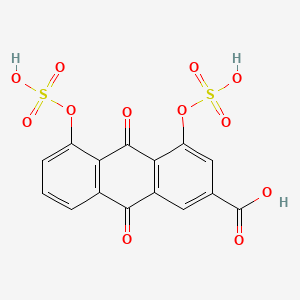

Rhein Disulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rhein Disulfate is a chemical compound with the CAS Registry number 1246815-66-6 . It is not classified as a hazardous compound . The IUPAC name for Rhein Disulfate is 9,10-dioxo-4,5-disulfooxyanthracene-2-carboxylic acid . The molecular formula is C15H8O12S2 .

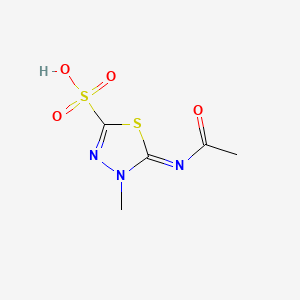

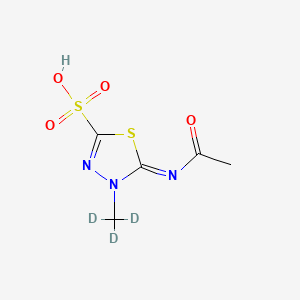

Molecular Structure Analysis

The molecular structure of Rhein Disulfate involves an anthraquinone tricyclic aromatic structure . The molecular weight is 444.347 . The molecular formula is C15H8O12S2 . The density is 2.0±0.1 g/cm3 .

Physical And Chemical Properties Analysis

Rhein Disulfate has a molecular weight of 444.347 . The density is 2.0±0.1 g/cm3 . The molecular formula is C15H8O12S2 . Other physical and chemical properties such as boiling point, melting point, and flash point are not available .

Scientific Research Applications

Antitumor Effects of Rhein

Rhein, a monomer of anthraquinone derivatives found in plants like Rhubarb and Cuspidatum, has been extensively studied for its antitumor properties. Research indicates that Rhein can regulate cancer cell proliferation, apoptosis, invasion, and migration. Particularly, its intrinsic and extrinsic apoptosis pathways play a pivotal role in controlling cancer. Rhein's inhibition of key pathways such as NF-κB, Ras/Raf/MEK (MAPK)/ERK, and PTEN/PI3K/AKT/mTOR suggests its potential as a cancer treatment agent due to its role in antiphosphorylation of ERK, PI3K, and AKT, which are often dysregulated in cancer (Wu et al., 2018).

Rhein in Diabetic Nephropathy

Rhein has demonstrated efficacy in ameliorating pathological changes in diabetic nephropathy (DN) and attenuating hyperlipidemia. Studies show that Rhein can reduce urinary albumin excretion and levels of extracellular matrix in the kidneys of db/db mice, suggesting a protective effect on renal injury. The mechanism may involve the downregulation of transforming growth factor-beta1 (TGF-beta1) and fibronectin in renal tissues, along with improvements in lipid profiles (Gao et al., 2010).

Rhein's Role in Inflammation and Immune Regulation

Rhein's anti-inflammatory properties have been explored in various studies. It attenuates inflammation by inhibiting the NF-κB and NALP3 inflammasome pathways, as demonstrated in experimental models. These findings highlight Rhein's potential in treating inflammatory conditions by modulating key inflammatory mediators and pathways (Ge et al., 2017).

Pharmacokinetic Studies

Understanding Rhein's pharmacokinetics is crucial for its potential therapeutic applications. Studies involving the administration of Rhein in human subjects have provided insights into its absorption, distribution, metabolism, and excretion. These pharmacokinetic parameters are essential for developing Rhein-based therapies and determining its efficacy and safety profile (Jiang et al., 2012).

Mechanism of Action

The mechanism of action of Rhein, a compound related to Rhein Disulfate, involves multiple pathways. These pathways are initiated by the membrane receptor, then MAPK and PI3K-Akt-MAPK parallel signaling pathways are activated, and several downstream pathways are affected, eventually regulating cell cycle and apoptosis .

properties

IUPAC Name |

9,10-dioxo-4,5-disulfooxyanthracene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O12S2/c16-13-7-2-1-3-9(26-28(20,21)22)11(7)14(17)12-8(13)4-6(15(18)19)5-10(12)27-29(23,24)25/h1-5H,(H,18,19)(H,20,21,22)(H,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQCYAMIJLHXBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OS(=O)(=O)O)C(=O)C3=C(C2=O)C=C(C=C3OS(=O)(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O12S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzamide](/img/structure/B587699.png)